molecular formula C10H11BrF3N3O2 B10975454 [4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](morpholin-4-yl)methanone

[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](morpholin-4-yl)methanone

Cat. No.: B10975454
M. Wt: 342.11 g/mol
InChI Key: YBJIIHBNXYRFKH-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone: is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Attachment of the Morpholine Ring: The final step involves the coupling of the morpholine ring to the pyrazole derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, resulting in debromination or the formation of alcohols, respectively.

    Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or debrominated derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, the compound is investigated for its applications in agrochemicals, such as pesticides or herbicides, due to its potential biological activity. It is also considered for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the morpholine ring may improve solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone: Similar structure with a chlorine atom instead of bromine.

    4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone: Similar structure with a piperidine ring instead of morpholine.

    4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethanone: Similar structure with an ethanone group instead of methanone.

Uniqueness

The uniqueness of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the bromine atom and trifluoromethyl group enhances its reactivity and potential biological activity, while the morpholine ring improves its solubility and pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11BrF3N3O2

Molecular Weight

342.11 g/mol

IUPAC Name

[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C10H11BrF3N3O2/c1-16-7(6(11)8(15-16)10(12,13)14)9(18)17-2-4-19-5-3-17/h2-5H2,1H3

InChI Key

YBJIIHBNXYRFKH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)N2CCOCC2

Origin of Product

United States

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